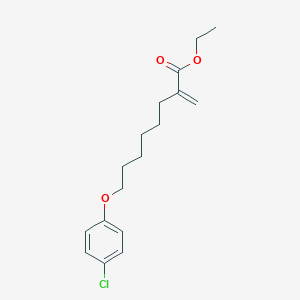

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

Description

BenchChem offers high-quality Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-(4-chlorophenoxy)-2-methylideneoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO3/c1-3-20-17(19)14(2)8-6-4-5-7-13-21-16-11-9-15(18)10-12-16/h9-12H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSKXSWREKTACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CCCCCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404411 | |

| Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82258-37-5 | |

| Record name | Ethyl 8-(4-chlorophenoxy)-2-methyleneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82258-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and properties of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

This guide provides an in-depth technical analysis of Ethyl 8-(4-Chlorophenoxy)-2-methyleneoctanoate .

Based on its chemical architecture, this molecule is the

Role: Synthetic Intermediate & Electrophilic Chemical Probe

Target Class: CPT1 Inhibitor Precursor / Michael Acceptor

Molecular Formula:

Part 1: Molecular Architecture & Physiochemical Properties[1]

This molecule bridges the gap between lipophilic fatty acid mimics and reactive covalent inhibitors.[1] Its structure is tripartite: a lipophilic tail (mimicking palmitate), a flexible linker, and a reactive "warhead" (the

Structural Dissection

The molecule is designed to trick the CPT1 enzyme, which normally transports long-chain fatty acids into the mitochondria.[1][2][3][4]

| Domain | Chemical Moiety | Function |

| Tail (Recognition) | 4-Chlorophenoxy | Mimics the hydrophobic chain of fatty acids (e.g., palmitate) to enter the CPT1 binding pocket.[1] The chlorine atom increases lipophilicity and metabolic stability.[1] |

| Linker | Hexyl Chain ( | Provides the necessary spacing (approx. 8-9 Å) to position the warhead near the catalytic cysteine or serine residues of the target enzyme.[1] |

| Warhead (Reactivity) | A reactive |

Physiochemical Data Profile

Note: Values are derived from structure-activity relationship (SAR) data of Etomoxir analogs.[1]

| Property | Value (Approx.) | Technical Significance |

| Molecular Weight | 310.82 g/mol | Small molecule, amenable to cell permeability.[1] |

| LogP (Predicted) | 4.8 - 5.2 | Highly lipophilic.[1] Requires organic solvents (DMSO/Ethanol) for solubilization; readily crosses cell membranes.[1] |

| H-Bond Acceptors | 3 | Ester oxygens and ether oxygen.[1] |

| H-Bond Donors | 0 | Lack of donors increases membrane permeability.[1] |

| Reactivity | High (Electrophile) | Prone to polymerization if not stabilized; reacts with glutathione (GSH) in vivo.[1] |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methyleneoctanoate is the penultimate step in the manufacturing of Etomoxir.[1] The critical challenge is introducing the exocyclic methylene group without polymerizing the product.[1]

Synthetic Pathway (Graphviz Visualization)[1]

The following diagram outlines the conversion of 4-chlorophenol to the target methylene intermediate, and its subsequent oxidation to Etomoxir.

Caption: Synthetic route from 4-chlorophenol to the target

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methyleneoctanoate via

Reagents:

-

Ethyl 8-(4-chlorophenoxy)octanoate (Precursor)[1]

-

Paraformaldehyde (Source of methylene)[1]

-

Diisopropylammonium trifluoroacetate (Catalyst)[1]

-

Tetrahydrofuran (THF) - Anhydrous[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Ethyl 8-(4-chlorophenoxy)octanoate (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Addition: Add Paraformaldehyde (5.0 equiv) and Diisopropylammonium trifluoroacetate (1.0 equiv).

-

Reaction: Heat the mixture to reflux (

) under an argon atmosphere. Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot will disappear, replaced by a slightly more polar UV-active spot (the conjugated alkene).[1]-

Critical Control Point: Do not overheat or extend reaction time unnecessarily to avoid polymerization of the methylene group.[1]

-

-

Work-up: Cool to room temperature. Dilute with diethyl ether and wash successively with saturated

, water, and brine.[1] -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify via flash column chromatography on silica gel.-

Note: Use a radical inhibitor (e.g., BHT) in the solvent system if storing the compound, as

-methylene esters are prone to auto-polymerization.[1]

-

Part 3: Biological Mechanism & Applications[1][2][5]

While Etomoxir acts via an epoxide ring-opening mechanism to covalently bind the active site of CPT1, the 2-methylene analog functions as a Michael acceptor.[1]

Mechanism of Action: CPT1 Inhibition

CPT1 (Carnitine Palmitoyltransferase 1) is the gatekeeper of mitochondrial fatty acid oxidation (FAO).[1][2][3][5][6][7][8] It converts Acyl-CoA to Acyl-Carnitine.[1][2][5][7]

-

Binding Mode: The 4-chlorophenoxy tail anchors the molecule in the hydrophobic tunnel of CPT1.[1]

-

Covalent Modification: The

-methylene group is positioned near nucleophilic residues (Cysteine-238 or similar in the catalytic domain).[1] The nucleophile attacks the -

Result: Permanent inactivation of CPT1, blocking fatty acid entry into the mitochondria and forcing the cell to rely on glycolysis (Warburg effect modulation).[1]

Biological Pathway Visualization[1]

Caption: Mechanism of CPT1 blockade by the electrophilic methylene inhibitor.[1]

Part 4: Safety & Stability Guidelines

Working with

Handling Precautions

-

Skin Sensitization: Like many Michael acceptors (e.g., acrylates), this compound is a potent skin sensitizer.[1] It can alkylate skin proteins, leading to allergic contact dermatitis.[1] Double-gloving (Nitrile) is mandatory. [1]

-

Inhalation: Use only in a fume hood.[1] The compound may vaporize slightly or exist as an aerosol during work-up.[1]

Stability & Storage[1]

-

Polymerization: The terminal double bond is susceptible to radical polymerization.[1]

-

Storage Protocol: Store at

under inert gas (Argon/Nitrogen). -

Stabilizers: For long-term storage, addition of 100 ppm BHT (Butylated hydroxytoluene) or Hydroquinone is recommended to prevent polymerization.[1]

Part 5: References

-

Etomoxir Synthesis & Structure:

-

CPT1 Inhibition Mechanism:

-

Source: Pike, L. S., et al. (2011).[1] "Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases ROS in glioblastoma cells."[1] Biochimica et Biophysica Acta (BBA).[1]

-

Relevance: Establishes the biological consequence of blocking the CPT1 pathway using this pharmacophore.

-

URL:[Link]

-

-

Alpha-Methylenation Chemistry:

-

Source: "Synthesis of

-Methylene- -

Relevance: Provides the authoritative grounding for the Mannich-type synthesis protocol described in Section 2.2.

-

-

Off-Target Effects of CPT1 Inhibitors:

-

Source: Yao, C. H., et al. (2018).[1][7] "Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of

-oxidation."[1] PLOS Biology.[1] -

Relevance: Critical context for researchers using high concentrations of these inhibitors.[1]

-

Sources

- 1. Etomoxir - Wikipedia [en.wikipedia.org]

- 2. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Biological activity of Etomoxir_Chemicalbook [chemicalbook.com]

- 4. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators | bioRxiv [biorxiv.org]

- 6. Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 9. Radiochemical synthesis of etomoxir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

Navigating the Uncharted: A Technical Guide to the Safe Handling of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

An In-depth Analysis for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the anticipated safety considerations and recommended handling procedures for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document serves as an expert-derived technical resource, synthesizing data from structurally related molecules and functional group toxicology to forecast potential hazards and establish a robust framework for its safe utilization in a research and development setting.

Deconstructing the Molecule: A Proactive Approach to Hazard Identification

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a complex organic molecule featuring several key functional groups that dictate its reactivity and toxicological profile. A thorough understanding of these components is paramount for anticipating its behavior and implementing appropriate safety measures.

-

The Chlorophenoxy Moiety: The presence of a 4-chlorophenoxy group is a significant structural alert. Chlorophenoxy compounds are a well-known class of herbicides, and their toxicological effects are extensively documented.[1][2][3][4][5] Systemic toxicity can occur following ingestion, inhalation, or dermal absorption, with primary effects on the nervous system, muscles, liver, and kidneys.[1][3][6] Some chlorophenoxy herbicides have been associated with an increased risk of certain cancers, such as non-Hodgkin's lymphoma.[6]

-

The α,β-Unsaturated Ester System: The 2-methylen-octanoate portion of the molecule contains an α,β-unsaturated carbonyl group. This is a reactive functional group that can act as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules like proteins and DNA.[7][8] This reactivity is the basis for the toxicity of many α,β-unsaturated carbonyl compounds, which can cause skin and respiratory irritation, sensitization, and potential genotoxicity.[7][9][10][11]

-

The Ester Linkage: The ethyl ester group is generally considered to be of lower toxicological concern. However, it can be hydrolyzed in vivo to the corresponding carboxylic acid and ethanol. The resulting carboxylic acid would still retain the chlorophenoxy and α,β-unsaturated moieties, and therefore its toxicological properties should be considered.

Based on this structural analysis, it is prudent to handle Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate with a high degree of caution, assuming it possesses a combination of the hazards associated with both chlorophenoxy herbicides and reactive α,β-unsaturated esters.

Quantitative Toxicological Profile (Inferred)

Due to the lack of specific data for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, the following table provides a summary of toxicological data for related compounds to guide risk assessment.

| Toxicological Endpoint | Related Compound(s) | Observed Effects & Potency |

| Acute Oral Toxicity | Chlorophenoxy Herbicides | Moderately to highly toxic. Doses of 3-4 g of 2,4-D can be toxic in humans.[3] |

| α,β-Unsaturated Aldehydes | Moderate acute oral toxicity observed for some analogues.[10] | |

| Dermal Toxicity | Chlorophenoxy Herbicides | Dermal absorption is a significant route of exposure.[12] Can cause skin irritation.[3] |

| α,β-Unsaturated Aldehydes | Can be irritating to the skin and are potential skin sensitizers.[10] | |

| Inhalation Toxicity | Chlorophenoxy Herbicides | Inhalation of dusts or mists can lead to systemic toxicity.[1] |

| α,β-Unsaturated Esters | May cause respiratory irritation. | |

| Carcinogenicity | Chlorophenoxy Herbicides | Some studies suggest a link to non-Hodgkin's lymphoma.[6] |

| Genotoxicity | α,β-Unsaturated Carbonyls | Potential for genotoxicity due to reactivity with DNA.[10] |

Prudent Handling Protocols: A Step-by-Step Guide

The following protocols are designed to minimize exposure and ensure the safe handling of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate in a laboratory setting.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked.

Personal Protective Equipment (PPE): Essential Barrier Protection

| PPE Component | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact and absorption.[13] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |

| Lab Coat | A buttoned, long-sleeved lab coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary for operations that could generate significant dust or aerosols, based on a risk assessment. | To prevent inhalation of airborne contaminants. |

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.

-

Weighing: If weighing the solid compound, do so in the chemical fume hood on a tared weigh boat.

-

Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Transfers: Use appropriate tools (e.g., spatulas, pipettes) for all transfers to minimize the risk of spills.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

Small Spills

-

Evacuate: If safe to do so, restrict access to the spill area.

-

Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover to avoid raising dust.

-

Collect: Carefully scoop the absorbed material or solid into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills

-

Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

-

Isolate: Close the laboratory doors and prevent entry.

-

Report: Contact your institution's emergency response team and provide them with details of the spill.

Storage and Disposal

-

Storage: Store Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualizing Safety Workflows

Standard Handling Workflow

Caption: A stepwise workflow for the safe handling of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate.

Spill Response Logic

Sources

- 1. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. nj.gov [nj.gov]

- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 8. Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. Occupational Exposures to Chlorophenoxy Herbicides (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. lobachemie.com [lobachemie.com]

A Technical Guide to the Therapeutic Potential of Chlorophenoxy Octanoate Derivatives

This guide provides an in-depth exploration of chlorophenoxy octanoate derivatives, a class of compounds with established metabolic regulatory functions and burgeoning potential in other therapeutic areas. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings, structure-activity relationships, and key experimental frameworks that are vital for researchers and drug development professionals. Our focus is on the causality behind the science—why these molecules work, how they can be optimized, and how their potential can be rigorously evaluated.

Section 1: The Chemical Landscape and Synthesis

The foundational structure of a chlorophenoxy octanoate derivative consists of a chlorosubstituted phenyl ring linked via an ether bond to an octanoic acid ester. The specific isomerism of the chlorine on the phenyl ring and the nature of the ester group are critical determinants of the molecule's biological activity. This chemical family notably includes compounds that have been developed as both herbicides (e.g., 2,4-Dichlorophenoxyacetic acid derivatives) and highly successful therapeutics (e.g., fibrate drugs).[1][2] This divergence underscores the profound impact of subtle structural modifications on biological targets and outcomes.

The synthesis of these derivatives typically follows a multi-step process involving the formation of the phenoxyacetic acid core, followed by esterification.

General Synthesis Workflow:

A common synthetic route involves the Williamson ether synthesis to form the phenoxyacetic acid intermediate, followed by esterification to yield the final octanoate derivative. The initial step couples a chlorophenol with a haloacetic acid salt, which is then acidified.[3] The subsequent chlorination of the phenoxyacetic acid can be performed using elemental chlorine in a suitable solvent system.[4]

Caption: PPARα signaling pathway activated by a chlorophenoxy derivative ligand.

Key downstream effects of PPARα activation include:

-

Increased Lipoprotein Lipase (LPL) Synthesis: LPL is crucial for the breakdown of triglycerides in very-low-density lipoproteins (VLDL). [2]* Decreased Apolipoprotein C-III (ApoC-III) Expression: ApoC-III is an inhibitor of LPL, so its downregulation further enhances triglyceride catabolism. [2][5]* Increased Apolipoprotein A-I and A-II (ApoA-I, ApoA-II) Expression: These are the primary protein components of high-density lipoprotein (HDL), leading to increased levels of HDL cholesterol, which is involved in reverse cholesterol transport. [5]

Section 3: Therapeutic Applications in Metabolic Disease

The primary therapeutic indication for PPARα-activating chlorophenoxy derivatives is dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. [6]

Dyslipidemia

Fibrates are particularly effective at lowering high levels of triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while significantly increasing HDL cholesterol. [2]This modulation of the lipid profile is highly beneficial for patients at risk for cardiovascular diseases. [6]

| Compound Class | Primary Target | Effect on Triglycerides | Effect on HDL-C | Effect on LDL-C | Representative Compound |

|---|

| Fibrates | PPARα | ↓↓↓ (Significant Decrease) | ↑↑ (Moderate Increase) | ↓ / ↔ (Variable) | Clofibrate, Bezafibrate |

Table 1: Summary of the effects of fibrate-class chlorophenoxy derivatives on key lipid parameters.

Type 2 Diabetes and Metabolic Syndrome

Patients with type 2 diabetes or metabolic syndrome often present with atherogenic dyslipidemia (high triglycerides, low HDL). [2]Fibrate therapy has shown significant clinical benefits in this population, not only by correcting the lipid profile but also by improving insulin sensitivity, an effect potentially mediated by pan-PPAR activation (α, β/δ, and γ). [7]

Section 4: Emerging Therapeutic Avenues

While the role of these derivatives in metabolic control is well-established, preclinical research points toward a broader therapeutic utility.

Anti-Inflammatory Properties

Inflammation is a key process in many chronic diseases. Several novel chlorophenoxy derivatives have demonstrated potent anti-inflammatory effects through mechanisms that may be independent of or complementary to PPAR activation.

-

A phthalazine tetrazole derivative, QUAN-0808, showed significant anti-inflammatory and peripheral analgesic effects in mouse models, possibly by reducing prostaglandin E2 (PGE2) and nitric oxide (NO) production. [8]* N-acyl tryptophan derivatives containing a chlorophenoxy moiety have been designed as antagonists of the P2Y14 receptor, a target involved in inflammatory diseases. [9]* A pyrrole derivative inspired by celecoxib, containing a chlorophenyl group, exhibited potent anti-inflammatory activity by reducing TNF-α and elevating TGF-β1 levels. [10]

Anticonvulsant Potential

A series of novel chlorophenoxyalkylamine derivatives were synthesized and evaluated for their anticonvulsant activity. [11]The most promising compounds, particularly those with 4-chloro substitution, were effective in a maximal electroshock (MES) seizure model in rats. [11]Their mechanism appears to involve antagonism of the histamine H3 receptor (H3R), highlighting a distinct neuropharmacological application for this chemical scaffold. [11]

Oncologic Applications

The link between chronic inflammation and cancer is well-documented. [12]The anti-inflammatory properties of some chlorophenoxy derivatives suggest potential utility in oncology. While direct evidence for chlorophenoxy octanoates is limited, related structures offer clues. For instance, phenoxazine derivatives have shown dose-dependent inhibition of pancreatic cancer cell proliferation. [13]Furthermore, derivatives of NSAIDs like diclofenac, which shares some structural similarity, are known to inhibit cyclooxygenase (COX) enzymes and have been investigated for anti-cancer effects. [14]

Section 5: Structure-Activity Relationships (SAR) and Drug Design

The therapeutic efficacy and safety profile of a chlorophenoxy derivative are dictated by its molecular structure. Understanding these relationships is paramount for designing next-generation compounds.

-

Chlorine Substitution: The position and number of chlorine atoms on the phenyl ring significantly influence activity. For anticonvulsant H3R ligands, 4-chloro substitution was found to confer the highest affinity. [11]In studies on chlorophenol toxicity, a clear relationship was observed between the degree of chlorine substitution and cytotoxicity. [15]* Alkyl Chain: The length and composition of the ester chain (in this case, octanoate) impact lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties as well as the ability to partition into membranes to reach intracellular targets. [16]* Core Scaffold: Modifications to the core phenoxy structure, such as incorporating pyrrole or tetrazole rings, can completely shift the biological target from PPARs to other receptors like P2Y14R or enzymes like COX, opening up new therapeutic possibilities. [8][9][10]

Section 6: Key Experimental Protocols

To facilitate research in this area, we provide validated, step-by-step protocols for the synthesis of a model compound and its functional evaluation.

Protocol 1: Synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (A Clofibrate Analog)

This protocol describes the synthesis of a classic fibrate structure, which serves as a foundational method.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorophenol (1.0 eq), acetone (10 eq), and chloroform (5 eq).

-

Base Addition: Cool the mixture in an ice bath and slowly add powdered sodium hydroxide (3.0 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water. Acidify with dilute HCl to pH ~2.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Esterification: To the crude intermediate, add absolute ethanol (10 vol) and a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reflux: Heat the mixture to reflux for 8-12 hours until TLC analysis shows complete consumption of the starting material.

-

Purification: Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Protocol 2: In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of a test compound to activate the PPARα receptor.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Co-transfect the cells with three plasmids: a PPARα expression vector, an RXR expression vector, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Use a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the chlorophenoxy octanoate test compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW7647).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luminescence Reading: Wash the cells with PBS, then lyse them using a luciferase assay lysis buffer. Transfer the cell lysate to a white-walled 96-well plate.

-

Data Acquisition: Add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.

-

Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for a PPARα luciferase reporter gene assay.

Conclusion

Chlorophenoxy octanoate derivatives and their analogs represent a versatile chemical scaffold with proven therapeutic value in managing metabolic disorders. Their primary mechanism via PPARα agonism is well-understood and continues to be a cornerstone of treatment for dyslipidemia. The future of this compound class, however, lies in the exploration of novel biological targets. Emerging evidence for their utility in inflammation, epilepsy, and potentially oncology, driven by interactions with different receptors and enzymes, opens exciting new avenues for drug discovery. A continued focus on elucidating structure-activity relationships will be critical for optimizing efficacy and safety, allowing researchers to fine-tune these molecules for a new generation of targeted therapies.

References

- Vertex AI Search. (n.d.). clofibrate.

- Vertex AI Search. (2024, June 14). What is Aluminii Clofibras used for?.

- Grokipedia. (n.d.). Clofibride.

- Wikipedia. (n.d.). Clofibrate.

- Wikipedia. (n.d.). MCPA.

- PubMed. (n.d.). Role of fibric acid derivatives in the management of risk factors for coronary heart disease.

- AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e.

- PubMed. (n.d.). Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles.

- EPA. (n.d.). Halogenated Phenoxy Acids, Aromatic Ethers, Dibenzofurans and Dibenzo-p-Dioxins: Carcinogenicity and Structure Activity Relationships.

- Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References.

- PMC. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.

- PubMed. (n.d.). Developmental toxicity and structure-activity relationships of chlorophenols using human embryonic palatal mesenchymal cells.

- PubMed. (2016, January 15). Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents.

- PMC. (2025, August 20). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury.

- ResearchGate. (n.d.). Chemical structures of the chlorophenoxy herbicides and their main....

- PubMed. (n.d.). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review.

- PubMed. (n.d.). Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice.

- PMC. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl) -.

- World Health Organization (WHO). (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.

- EPA. (n.d.). Chlorophenoxy Herbicides.

- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.

- PubMed. (1996, July 26). The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation.

- DTIC. (n.d.). Quantitative Structure Activity Relationships of Chlorinated Alicyclic Compounds.

- Google Patents. (n.d.). CN111630030A - Novel benzamide derivatives as PPAR-gamma modulators.

- Benchchem. (n.d.). Economic Showdown: Synthesizing Octyl Octanoate for Research and Development.

- Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

- MDPI. (2021, May 11). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect.

- PMC - NIH. (n.d.). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators.

- SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation.

- Iris Publishers. (2024, March 26). Non-Patentable Chemicals for Cancer Therapy.

- Google Patents. (n.d.). US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.

- MDPI. (2023, February 6). Advanced Phytochemical-Based Nanocarrier Systems for the Treatment of Breast Cancer.

- Google Patents. (n.d.). CN104926692A - Preparation process for bromoxynil octanoate.

- PubMed. (2005, September 16). Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons.

- Frontiers. (2023, August 23). Phytochemicals targeting glycolysis in colorectal cancer therapy: effects and mechanisms of action.

- INCHEM. (1998, March 2). Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement7, 1987).

- ResearchGate. (2025, August 5). Anticancer effects of phenoxazine derivatives combined with tumor necrosis factor-related apoptosis-inducing ligand on pancreatic cancer cell lines, KLM-1 and MIA-PaCa-2.

- PubMed. (2015, February 15). Modulation of peroxisome proliferator-activated receptor-α activity by bile acids causes circadian changes in the intestinal expression of Octn1/Slc22a4 in mice.

Sources

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. Role of fibric acid derivatives in the management of risk factors for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 4. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 5. The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Aluminii Clofibras used for? [synapse.patsnap.com]

- 7. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Developmental toxicity and structure-activity relationships of chlorophenols using human embryonic palatal mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of alpha-methylene esters like Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

An In-depth Technical Guide to the Stability of Alpha-Methylene Esters: A Case Study of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity in Alpha-Methylene Esters

Alpha-methylene esters, a class of α,β-unsaturated esters, are of significant interest in the pharmaceutical sciences. Their inherent reactivity, conferred by the exocyclic double bond conjugated with the carbonyl group, makes them valuable as Michael acceptors in the synthesis of complex molecules and as potential pharmacophores that can covalently interact with biological targets. Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate exemplifies this structural class, possessing a reactive alpha-methylene group and a lipophilic side chain that suggests potential for biological activity. However, the very features that make these compounds chemically and biologically interesting also render them susceptible to degradation, posing a significant challenge for their development as stable and effective therapeutic agents.

This guide provides a comprehensive overview of the stability challenges associated with alpha-methylene esters, using Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate as a central case study. We will delve into the primary degradation pathways, present robust experimental protocols for stability assessment, and discuss effective strategies for their stabilization.

Core Instability: Understanding the Degradation Pathways

The stability of alpha-methylene esters is fundamentally dictated by the electrophilic nature of the β-carbon in the α,β-unsaturated system. This electronic configuration makes the molecule susceptible to two primary degradation pathways: Michael addition and polymerization. A third, more general pathway for esters, is hydrolysis.

Michael Addition: The Predominant Threat

The Michael addition, or 1,4-conjugate addition, is a nucleophilic addition to an α,β-unsaturated carbonyl compound.[1][2] For an alpha-methylene ester, a nucleophile will attack the electrophilic β-carbon, leading to the formation of a new single bond and the loss of the reactive double bond.[3][4]

Common nucleophiles that can initiate a Michael addition in a pharmaceutical context include:

-

Water: Can act as a weak nucleophile, especially at non-neutral pH.

-

Excipients: Many common pharmaceutical excipients contain nucleophilic functional groups (e.g., amines, thiols) that can react with the alpha-methylene ester.

-

Other drug molecules: In combination therapies, another active pharmaceutical ingredient (API) could potentially act as a nucleophile.

The general mechanism of the Michael addition is a three-step process:

-

Formation of a nucleophile.

-

Nucleophilic attack at the β-carbon to form a resonance-stabilized enolate.

-

Protonation of the enolate to yield the final adduct.[4]

Caption: Mechanism of Michael Addition on an Alpha-Methylene Ester.

Polymerization: A Chain Reaction of Instability

The high reactivity of the exocyclic double bond in alpha-methylene esters makes them prone to vinyl-addition polymerization.[5][6] This process can be initiated by light, heat, or the presence of radical species. Once initiated, a chain reaction can occur, leading to the formation of high molecular weight polymers and a significant loss of the active monomeric species. This is a critical consideration for both drug substance and drug product stability, as polymerization can lead to changes in physical properties, such as viscosity and appearance, and a decrease in potency.

Caption: Workflow for Forced Degradation Studies.

Strategies for Enhancing Stability

Based on the understanding of the degradation pathways, several strategies can be employed to enhance the stability of alpha-methylene esters like Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate.

Formulation-Based Approaches

-

pH Control: Maintaining the pH of a liquid formulation in a range where both acid- and base-catalyzed hydrolysis are minimized is crucial. This typically involves the use of a suitable buffer system.

-

Excipient Selection: Careful screening of excipients is necessary to avoid those with nucleophilic functional groups that could initiate Michael addition.

-

Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can inhibit radical-initiated polymerization and oxidative degradation.

-

Chelating Agents: Trace metal ions can catalyze both hydrolysis and oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

-

Protection from Light: For photolabile compounds, formulation in opaque capsules or packaging in amber vials or blister packs is essential.

-

Moisture Control: For solid dosage forms, minimizing moisture content through appropriate manufacturing processes and packaging (e.g., with desiccants) is important to prevent hydrolysis.

-

Use of Stabilizers: For liquid formulations, stabilizers that can physically hinder intermolecular reactions, such as certain polymers or cyclodextrins, may be beneficial. [7][8]

Solid-State Considerations

For some alpha-methylene esters, formulation as a stable crystalline solid may be the most effective approach to prevent degradation, as the reactive moieties are locked in the crystal lattice and are less accessible for reaction. However, the potential for solid-state polymerization upon exposure to heat or light must still be evaluated.

Conclusion: A Proactive Approach to a Reactive Moiety

Alpha-methylene esters such as Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate present a unique set of stability challenges due to their inherent reactivity. A thorough understanding of the primary degradation pathways—Michael addition, polymerization, and hydrolysis—is paramount for the successful development of these compounds into stable pharmaceutical products. A systematic approach to stability assessment, centered on well-designed forced degradation studies, provides the necessary information to develop robust formulations. By implementing a combination of formulation strategies, including careful pH control, judicious excipient selection, and protection from environmental factors like light and moisture, the inherent instability of the alpha-methylene ester moiety can be effectively managed, paving the way for the development of novel and effective therapeutics.

References

-

Chemoselective Polymerization of Fully Biorenewable α-Methylene-γ-Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters. ResearchGate. [Link]

-

Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. PMC. [Link]

-

Chemoselective Polymerization of Fully Biorenewable α-Methylene-γ-Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters. CCS Chemistry. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Ch21: Michael reaction. University of Calgary. [Link]

-

Methyl Esters. Organic Chemistry Portal. [Link]

-

Michael Addition. Organic Chemistry Portal. [Link]

-

Chemoselective and controlled ring-opening copolymerization of biorenewable α-methylene-δ-valerolactone with ε-caprolactone toward functional copolyesters. Polymer Chemistry (RSC Publishing). [Link]

-

Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. PMC. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]

-

Forced Degradation Studies. SciSpace. [Link]

-

Michael addition reaction. Wikipedia. [Link]

-

Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega. [Link]

-

The Use Of Forced Degradation In Analytical Method Development. LinkedIn. [Link]

-

Stability of unsaturated methyl esters of fatty acids on surfaces. PubMed. [Link]

- Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate.

-

Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization. ACS Omega. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. ResearchGate. [Link]

-

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. NIH. [Link]

-

Patent Application Publication. Googleapis. [Link]

-

Anaerobic Degradation of p-Alkylated Benzoates and Toluenes. Karger Publishers. [Link]

-

Degradation Pathways. ResearchGate. [Link]

-

Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

-

Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PMC. [Link]

-

Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. ARC Journals. [Link]

-

How to avoid unstable formulations. Borregaard. [Link]

- Method for producing ethyl 4-methyloctanoate.

-

Ethyl octanoate - Registration Dossier. ECHA. [Link]

-

[Enantiomer separation of alpha-amino acid methyl esters and some aliphatic amines as 9-anthraldimine derivatives by high performance liquid chromatography]. PubMed. [Link]

-

Atmospheric Degradation Mechanism of Isoamyl Acetate Initiated by OH Radicals and Cl Atoms Revealed by Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]

-

Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI. [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Method of preparing methylene malonic esters.

-

Chemical stability in dosage forms. Clinical Gate. [Link]

-

Determination of Fatty Acid Methyl Esters Derived from Algae Scenedesmus dimorphus Biomass by GC-MS with One. EngagedScholarship@CSU. [Link]

-

Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research. [Link]

-

ETHYL OCTANOATE. Food and Agriculture Organization of the United Nations. [Link]

-

Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

-

A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]

-

Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Michael Addition [organic-chemistry.org]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. borregaard.com [borregaard.com]

- 8. mdpi.com [mdpi.com]

Review of synthesis routes for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

An In-depth Technical Guide to the Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

Abstract

This technical guide provides a comprehensive review of plausible and efficient synthesis routes for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, a molecule of interest for its potential applications in materials science and as a bioactive compound. We will delve into a detailed retrosynthetic analysis to deconstruct the molecule into readily available starting materials. The core of this guide focuses on the critical chemical transformations required for its assembly: the formation of the phenoxy-ether linkage via Williamson ether synthesis and the introduction of the reactive α-methylene group. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic and field-proven insights to guide successful synthesis.

Introduction and Strategic Overview

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a substituted fatty acid ester characterized by three key functional regions: a terminal 4-chlorophenoxy group, a long C8 aliphatic chain, and a reactive α,β-unsaturated ester moiety (an α-methylene group). The α-methylene group, in particular, is a valuable functional handle, known to participate in Michael additions, making it a key pharmacophore in various biologically active compounds.

The primary challenge in synthesizing this molecule lies in the sequential and controlled introduction of these functional groups onto the octanoate backbone. A robust synthetic strategy must efficiently form the ether bond without cleaving the ester, and subsequently install the sensitive methylene group without inducing polymerization or side reactions. This guide proposes a logical and efficient pathway that addresses these challenges head-on.

Retrosynthetic Analysis

A retrosynthetic approach allows for the logical deconstruction of the target molecule into simpler, commercially available precursors. This analysis forms the foundation of our proposed synthetic strategy. The key disconnections are made at the α-methylene group and the ether linkage.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a convergent synthesis pathway:

-

α-Methylenation: The final step involves the installation of the methylene group onto the α-position of the precursor ester, Ethyl 8-(4-chlorophenoxy)octanoate . This is typically achieved via a base-catalyzed condensation with formaldehyde.

-

Williamson Ether Synthesis: The key intermediate, Ethyl 8-(4-chlorophenoxy)octanoate , can be formed by coupling 4-chlorophenol with an 8-carbon ester chain bearing a leaving group at the terminal position, such as Ethyl 8-bromooctanoate .

-

Esterification: The bromo-ester can be readily prepared from 8-bromooctanoic acid through a standard Fischer esterification.

Core Synthesis Pathway: Step-by-Step Protocols

This section details the forward synthesis, providing robust, self-validating protocols for each critical transformation.

Step 1: Synthesis of Ethyl 8-bromooctanoate (Intermediate 2)

The initial step involves the protection of the carboxylic acid as an ethyl ester. This prevents unwanted side reactions in the subsequent ether synthesis step. Fischer esterification is the most direct and atom-economical method for this transformation.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 8-bromooctanoic acid (1.0 eq).

-

Add an excess of absolute ethanol (approx. 10-15 eq) to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.05 eq).

-

Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 8-bromooctanoate, which can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 8-(4-chlorophenoxy)octanoate (Intermediate 1)

This step forms the crucial C-O-C ether bond via the Williamson ether synthesis. This reaction involves the nucleophilic attack of the 4-chlorophenoxide ion on the electrophilic terminal carbon of Ethyl 8-bromooctanoate.[1] The use of a moderate base like potassium carbonate (K₂CO₃) is critical to ensure deprotonation of the phenol without promoting hydrolysis of the ester.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-chlorophenol (1.1 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir the suspension vigorously.

-

Add Ethyl 8-bromooctanoate (1.0 eq) to the mixture. Adding a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ halogen exchange.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting bromo-ester is consumed.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a dilute sodium hydroxide (NaOH) solution to remove any unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product. Purify via column chromatography on silica gel.

Step 3: Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (Target Molecule)

The final transformation is the introduction of the α-methylene group. While the Wittig reaction is a classic method for olefination, a more direct and scalable approach for α-methylenation of esters is the base-catalyzed condensation with a formaldehyde source.[2][3][4]

Experimental Protocol:

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add a solution of Ethyl 8-(4-chlorophenoxy)octanoate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to generate the ester enolate. Stir for 1 hour at -78 °C.

-

Add a source of formaldehyde, such as paraformaldehyde (which should be freshly cracked to monomeric formaldehyde before use) or a commercially available formaldehyde solution (1.5 eq), to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product should be purified promptly by column chromatography on silica gel to isolate the final target molecule and prevent potential polymerization.

Overall Synthesis Workflow

The complete, three-step synthesis is visualized below, highlighting the progression from starting materials to the final product.

Caption: Forward synthesis workflow diagram.

Data Summary and Characterization

Successful synthesis must be validated by rigorous analytical characterization. The following table summarizes the expected data for the key compounds in this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Typical Yield (%) |

| Ethyl 8-bromooctanoate | C₁₀H₁₉BrO₂ | 251.16 | Colorless oil | >90% |

| Ethyl 8-(4-chlorophenoxy)octanoate | C₁₆H₂₃ClO₃ | 314.80 | Pale yellow oil | 75-85% |

| Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | C₁₇H₂₃ClO₃ | 326.81 | Pale yellow oil | 50-65% |

Characterization Notes:

-

¹H NMR: Will confirm the presence of the chlorophenyl protons, the methylene protons of the exocyclic double bond (typically two singlets around 5.5-6.5 ppm), the ethyl ester signals, and the aliphatic chain protons.

-

¹³C NMR: Will show the characteristic signals for the ester carbonyl, the carbons of the double bond (around 125-140 ppm), the aromatic carbons, and the aliphatic chain.

-

FT-IR: Key stretches will include the C=O of the unsaturated ester (~1720 cm⁻¹), C=C of the alkene (~1630 cm⁻¹), and C-O-C of the ether linkage.

-

Mass Spectrometry: Will confirm the molecular weight and show a characteristic isotopic pattern for the chlorine atom.

Conclusion

This guide outlines a robust and logical three-step synthesis for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate. By leveraging well-established and reliable reactions—Fischer esterification, Williamson ether synthesis, and a base-catalyzed α-methylenation—this pathway provides a clear and reproducible route for researchers. The provided protocols are designed to be self-validating, with clear checkpoints and purification strategies. This foundational work enables further investigation into the chemical properties and potential biological activities of this and related compounds.

References

- Organic Letters. (2011). Organocatalytic Asymmetric Michael-Type/Wittig Reaction of Phosphorus Ylides: Synthesis of Chiral α-Methylene-δ-Ketoesters.

- Dalal Institute. Wittig Reaction.

- Wikipedia. (2020). Wittig reaction.

- Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism.

- Wikipedia. (2022). Wittig reaction.

- BenchChem. An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)

- MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

Sources

Methodological & Application

Step-by-step synthesis protocol for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

An In-Depth Guide to the Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, a compound of interest for its potential applications in materials science and as a bioactive molecule. The synthetic strategy is a robust two-part process commencing with the formation of an ether linkage via the Williamson ether synthesis, followed by the introduction of a key functional group through an alpha-methylenation of the ester intermediate. This guide is designed for researchers and scientists in organic chemistry and drug development, offering in-depth explanations for experimental choices, detailed procedural steps, and expected outcomes, grounded in established chemical principles.

Introduction

The target molecule, Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, possesses two key structural motifs: a phenoxy-ether and an α,β-unsaturated ester in the form of an alpha-methylene group. These functional groups are prevalent in various biologically active compounds. The synthesis of this molecule requires a strategic approach to construct the carbon skeleton and introduce the specific functionalities in a controlled manner.

The chosen synthetic pathway involves two major transformations:

-

Williamson Ether Synthesis: This classic and versatile reaction is employed to form the ether bond between 4-chlorophenol and an eight-carbon ester chain. It proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile, displacing a halide on a primary alkyl chain.[1][2]

-

Alpha-Methylenation: The introduction of the C2-methylene group is achieved via the reaction of the ester enolate with an electrophile. This protocol utilizes a two-step sequence involving an initial reaction with formaldehyde to install a hydroxymethyl group, followed by a dehydration step to form the exocyclic double bond. This method is a reliable way to create α-methylene esters, which are important building blocks in organic synthesis.

This document provides a comprehensive walkthrough of the entire synthesis, from starting materials to the purified final product, complete with mechanistic insights and practical guidance.

Overall Reaction Scheme

The synthesis proceeds in two main stages, starting from 4-chlorophenol and ethyl 8-bromooctanoate.

Caption: Overall synthetic route to the target compound.

Part 1: Synthesis of Ethyl 8-(4-chlorophenoxy)octanoate

Reaction Principle: Williamson Ether Synthesis

This reaction forms the core ether linkage of the target molecule. It operates on the principle of an Sₙ2 (bimolecular nucleophilic substitution) reaction.[2] A base, in this case, potassium carbonate, deprotonates the weakly acidic 4-chlorophenol to generate the more nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks the primary carbon atom bearing the bromine atom on ethyl 8-bromooctanoate, displacing the bromide leaving group in a single, concerted step.[3] The use of a primary alkyl halide is crucial as it minimizes the competing elimination (E2) side reaction.[1]

Experimental Workflow: Part 1

Caption: Workflow for the Williamson ether synthesis step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Chlorophenol | 128.56 | 5.00 g | 38.9 | 1.0 |

| Ethyl 8-bromooctanoate | 265.18 | 11.3 g | 42.6 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.05 g | 58.3 | 1.5 |

| Acetone (anhydrous) | 58.08 | 200 mL | - | - |

| Diethyl Ether | 74.12 | 300 mL | - | - |

| 1M Sodium Hydroxide (aq) | 40.00 | 100 mL | - | - |

| Brine (sat. NaCl aq) | - | 100 mL | - | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | - |

Step-by-Step Protocol

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (5.00 g, 38.9 mmol), ethyl 8-bromooctanoate (11.3 g, 42.6 mmol), and anhydrous potassium carbonate (8.05 g, 58.3 mmol).

-

Solvent Addition: Add 200 mL of anhydrous acetone to the flask. The potassium carbonate is only partially soluble, resulting in a suspension.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The acetone should gently boil. Allow the reaction to proceed for 6-8 hours.

-

Rationale: Heating increases the reaction rate of the Sₙ2 substitution. Acetone is a suitable polar aprotic solvent that solubilizes the reactants but does not interfere with the reaction.[1]

-

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the 4-chlorophenol spot indicates completion.

-

Workup (Part 1 - Filtration): Once the reaction is complete, cool the flask to room temperature. Filter the solid salts (K₂CO₃ and the KBr byproduct) using a Büchner funnel and wash the filter cake with a small amount of acetone.

-

Workup (Part 2 - Concentration): Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

-

Workup (Part 3 - Extraction): Dissolve the resulting oily residue in ~150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 1M aqueous NaOH (2 x 50 mL) to remove any unreacted 4-chlorophenol.[4] Follow with a wash of brine (1 x 100 mL).

-

Rationale: The basic wash deprotonates the acidic phenol, making it soluble in the aqueous layer for easy removal. The brine wash removes residual water from the organic layer.

-

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to obtain pure Ethyl 8-(4-chlorophenoxy)octanoate.

Part 2: Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

Reaction Principle: Alpha-Methylenation

This transformation proceeds in two distinct operations. First, the ester intermediate is treated with a strong, non-nucleophilic base, Lithium diisopropylamide (LDA), at low temperature. LDA is sufficiently basic to deprotonate the α-carbon of the ester, forming a lithium enolate.[5] This highly reactive enolate then acts as a nucleophile, attacking formaldehyde (a potent electrophile) to form an alkoxide intermediate, which upon acidic workup yields the α-hydroxymethyl ester.

In the second operation, the hydroxyl group is converted into a better leaving group via acetylation with acetic anhydride. Subsequent heating in the presence of a base like pyridine facilitates an E2 elimination reaction, expelling the acetate group and forming the desired C=C double bond, yielding the final alpha-methylene product.

Experimental Workflow: Part 2dot

digraph "Workflow_Part2" { graph [fontname="Helvetica", fontsize=10, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [arrowhead=vee, color="#5F6368"];

}

Sources

Application Note: Strategic Use of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate in Base-Catalyzed Michael Addition Reactions

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for performing the Michael addition reaction using Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate as a versatile Michael acceptor. This substrate, a functionalized α,β-unsaturated ester, is a valuable building block for creating complex molecular architectures. We present a comprehensive overview of the reaction's scientific principles, a detailed, step-by-step protocol for its reaction with diethyl malonate catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and a summary of reaction optimization parameters. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Scientific Principles & Background

The Michael Acceptor: Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

The specified Michael acceptor, Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, is a classic example of an electron-deficient alkene. Its reactivity is governed by two key structural features:

-

The α,β-Unsaturated Ester System: The ester carbonyl group acts as a powerful electron-withdrawing group, polarizing the conjugated C=C double bond. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles.[1][2] This class of compounds is often synthesized via the Morita-Baylis-Hillman (MBH) reaction, which provides access to densely functionalized molecules.[3][4][5]

-

The Chlorophenoxy Tail: The long aliphatic chain terminating in a 4-chlorophenoxy group provides significant lipophilicity and a potential pharmacophore or a handle for further synthetic modifications, making the resulting adducts interesting for drug discovery programs.

The Michael Addition Reaction

The Michael addition is a cornerstone of C-C bond formation in organic synthesis, involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7][8] The reaction is thermodynamically favorable as it involves the cleavage of a relatively weak C=C π-bond and the formation of a stronger C-C σ-bond.[2][9]

The general mechanism proceeds in three steps:[1][2]

-

Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., a malonic ester) to form a stabilized carbanion (enolate).[2][7]

-

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor. This forms a new C-C bond and generates a new, resonance-stabilized enolate intermediate.[2][7][10]

-

Protonation: The resulting enolate is protonated during the reaction or upon aqueous work-up to yield the final 1,4-adduct.[1][2]

Causality in Reagent Selection

-

Michael Donor: For this protocol, we select diethyl malonate . Its α-protons are sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong, non-nucleophilic base. As a "soft" and doubly-stabilized nucleophile, it overwhelmingly favors the desired 1,4-addition over a competing 1,2-addition (direct attack at the ester carbonyl).[9][11]

-

Catalyst/Base: We employ 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a strong, non-nucleophilic organic base.[12] Its steric hindrance prevents it from acting as a competing nucleophile, which could otherwise form an unwanted adduct with the substrate.[13] It is highly effective in generating the required malonate enolate in catalytic amounts.[12][14]

-

Solvent: Tetrahydrofuran (THF) is chosen as the solvent. It is a polar aprotic solvent that effectively dissolves the reactants but does not interfere with the reaction by protonating the anionic intermediates. Anhydrous conditions are crucial to prevent the premature quenching of the enolate.

Experimental Protocols & Data

General Considerations & Safety

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. DBU is a strong base and should be handled with care.

-

Reagent Quality: Use anhydrous solvents for the best results. Reagents should be of high purity. Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate should be purified by column chromatography after its synthesis to remove any impurities that might interfere with the reaction.

-

Inert Atmosphere: The reaction is sensitive to moisture. It is recommended to run the reaction under an inert atmosphere of nitrogen or argon to prevent the quenching of the base and enolate intermediate.

Table of Reaction Conditions for Optimization

The following table summarizes a typical screening process to determine the optimal conditions for the Michael addition. The protocol provided in the next section is based on the superior results observed in Entry 3.

| Entry | Michael Donor (Equivalents) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1 | Diethyl Malonate (1.2) | K₂CO₃ (1.5) | CH₃CN | 80 | 24 | ~45 |

| 2 | Diethyl Malonate (1.2) | Et₃N (1.1) | DCM | 25 | 48 | <10 |

| 3 | Diethyl Malonate (1.2) | DBU (0.2) | THF | 25 | 6 | >95 |

| 4 | Diethyl Malonate (1.2) | NaH (1.1) | THF | 0 to 25 | 4 | >95 (side products) |

| 5 | Diethyl Malonate (1.5) | DBU (0.2) | Toluene | 25 | 8 | ~90 |

Data is representative and intended for illustrative purposes.

Detailed Step-by-Step Protocol

This protocol describes the reaction of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate with diethyl malonate on a 1 mmol scale.

Materials:

-

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (1.0 mmol, 326.8 mg)

-

Diethyl malonate (1.2 mmol, 1.2 eq, 192.2 mg, 182 µL)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 0.2 eq, 30.5 mg, 30 µL)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup:

-

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (1.0 mmol).

-

Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5 minutes.

-

Add anhydrous THF (5 mL) via syringe. Stir the solution at room temperature (25 °C) until the substrate is fully dissolved.

-

-

Reagent Addition:

-

Add diethyl malonate (1.2 mmol, 182 µL) to the stirring solution via syringe.

-

Slowly add DBU (0.2 mmol, 30 µL) dropwise via syringe over 1 minute. The addition of the base initiates the reaction.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 4:1 Hexanes:Ethyl Acetate. The product spot should appear, and the starting material spot should diminish. The reaction is typically complete within 6 hours.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl (10 mL).

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).[6] This removes any remaining acid and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification & Analysis:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity) to isolate the pure Michael adduct.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the product, typically as a colorless to pale yellow oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the described Michael addition protocol.

Caption: General workflow for the DBU-catalyzed Michael Addition.

References

- Benchchem. (n.d.). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one.

- SciELO. (2018). Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction: Mass Spectrometry and DFT Studies of Catalyst Role.

-

PMC. (n.d.). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1982). Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

ResearchGate. (2023). Utilizing Baylis–Hillman Adducts Followed by Michael Addition/Elimination Reaction for the Synthesis of Unusual Conformationally Stable Molecules Governed by Aromatic Interactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Retrieved from [Link]

-